molecular formula C18H16ClN3O3S B12153545 ethyl [(2Z)-2-({[4-chloro-3-(1H-pyrrol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate

ethyl [(2Z)-2-({[4-chloro-3-(1H-pyrrol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate

Cat. No.: B12153545
M. Wt: 389.9 g/mol
InChI Key: RHPZGOUZCYEBIK-UHFFFAOYSA-N
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Description

Ethyl [(2Z)-2-({[4-chloro-3-(1H-pyrrol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a complex organic compound that features a combination of heterocyclic structures, including pyrrole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(2Z)-2-({[4-chloro-3-(1H-pyrrol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrole moiety and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and adjusting reaction parameters can help in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2Z)-2-({[4-chloro-3-(1H-pyrrol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl [(2Z)-2-({[4-chloro-3-(1H-pyrrol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl [(2Z)-2-({[4-chloro-3-(1H-pyrrol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, thereby modulating biological pathways. For instance, it may inhibit enzyme activity or alter receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.

    Indole Derivatives: Indoles are another class of heterocyclic compounds with significant pharmacological properties.

Uniqueness

Ethyl [(2Z)-2-({[4-chloro-3-(1H-pyrrol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate stands out due to its combination of pyrrole and thiazole rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new drugs and materials.

Biological Activity

Ethyl [(2Z)-2-({[4-chloro-3-(1H-pyrrol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse pharmacological properties. The thiazole moiety is often associated with various biological activities, making it a valuable scaffold in drug development. The presence of a pyrrole ring and a chloro-substituted phenyl group further enhances its potential as a bioactive molecule.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit varying degrees of antibacterial activity. For instance:

  • Thiazole Derivatives : A study evaluated several thiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 100–400 μg/mL, which were generally lower than the reference drug chloramphenicol (MIC 25–50 μg/mL) .
  • Specific Findings : Some thiazole derivatives were effective against Enterococcus faecalis, showing an MIC of 100 μg/mL . This suggests that this compound may possess similar or enhanced antibacterial properties due to its structural characteristics.

Antifungal Activity

The antifungal activity of thiazole derivatives is often more pronounced than their antibacterial effects:

  • Activity Against Fungi : Compounds like N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives showed equipotent activity with ketoconazole against Candida albicans (MIC 50 μg/mL) . This aligns with the potential antifungal activity of this compound.

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various studies:

  • In Vitro Studies : Thiazolidinone derivatives have shown promising results in inhibiting cancer cell lines. For example, certain thiazole-based compounds demonstrated significant cytotoxicity against human cancer cell lines . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties:

  • Mechanistic Insights : Compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in the inflammatory process . This suggests that this compound could be beneficial in treating inflammatory conditions.

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds:

Substituent Effect on Activity
Electron-withdrawing groups (e.g., NO₂)Enhance antibacterial activity
Electron-donating groups (e.g., OMe)Increase lipophilicity and activity
Hydrophobic moietiesBeneficial for both antibacterial and antifungal activities

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives similar to this compound:

  • Antibacterial Evaluation : A study synthesized various thiazole derivatives and tested them against Staphylococcus aureus and Bacillus subtilis, revealing moderate to high inhibition zones compared to standard antibiotics .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain thiazole derivatives could inhibit the growth of cancer cell lines significantly more than standard treatments .

Properties

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

ethyl 2-[2-[(4-chloro-3-pyrrol-1-ylbenzoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H16ClN3O3S/c1-2-25-16(23)10-13-11-26-18(20-13)21-17(24)12-5-6-14(19)15(9-12)22-7-3-4-8-22/h3-9,11H,2,10H2,1H3,(H,20,21,24)

InChI Key

RHPZGOUZCYEBIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)N3C=CC=C3

Origin of Product

United States

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